BenchChemオンラインストアへようこそ!

3,4-Dichloro-N-(4-fluorobenzyl)aniline

CYP2E1 Inhibition Structure-Activity Relationship Halogenated Anilines

3,4-Dichloro-N-(4-fluorobenzyl)aniline (CAS 356531-56-1) is a synthetic halogenated N-benzylaniline derivative with the molecular formula C₁₃H₁₀Cl₂FN and a molecular weight of 270.13 g/mol. The compound features a 3,4-dichloro-substituted aniline core linked to a 4-fluorobenzyl group via a secondary amine bridge.

Molecular Formula C13H10Cl2FN
Molecular Weight 270.13 g/mol
Cat. No. B1648305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-N-(4-fluorobenzyl)aniline
Molecular FormulaC13H10Cl2FN
Molecular Weight270.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=CC(=C(C=C2)Cl)Cl)F
InChIInChI=1S/C13H10Cl2FN/c14-12-6-5-11(7-13(12)15)17-8-9-1-3-10(16)4-2-9/h1-7,17H,8H2
InChIKeyIXMMFUMVGXKTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-(4-fluorobenzyl)aniline: A Halogenated N-Benzylaniline Building Block for Medicinal Chemistry and Chemical Biology


3,4-Dichloro-N-(4-fluorobenzyl)aniline (CAS 356531-56-1) is a synthetic halogenated N-benzylaniline derivative with the molecular formula C₁₃H₁₀Cl₂FN and a molecular weight of 270.13 g/mol . The compound features a 3,4-dichloro-substituted aniline core linked to a 4-fluorobenzyl group via a secondary amine bridge. This substitution pattern confers a characteristic logP (XlogP 4.8) that distinguishes it from the parent 3,4-dichloroaniline (logP ~2.69) and other regioisomeric analogs, positioning it as a versatile intermediate in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors and other bioactive molecules [1][2]. The compound is commercially available at 97% purity from multiple suppliers, serving as a research-grade building block for structure-activity relationship (SAR) studies and lead optimization programs .

Why Regioisomeric Dichloro-N-(fluorobenzyl)anilines Cannot Be Freely Interchanged for 3,4-Dichloro-N-(4-fluorobenzyl)aniline


Closely related dichloro-N-(fluorobenzyl)aniline regioisomers—including 2,4-dichloro, 2,5-dichloro, and 3,5-dichloro variants with ortho-, meta-, or para-fluorobenzyl substitution—exhibit distinct physicochemical and biological profiles that preclude simple substitution [1]. The 3,4-dichloro substitution pattern on the aniline ring is specifically recognized in medicinal chemistry for its ability to engage in halogen bonding and hydrophobic interactions with target proteins, as demonstrated by the potent CYP2E1 inhibitory activity of 3,4-dichloroaniline (IC₅₀ = 8.0 μM), which surpasses that of 3,5-dichloroaniline (IC₅₀ = 9.2 μM) and mono-chlorinated analogs [2]. Furthermore, the para-fluorobenzyl substituent provides a distinct logP (XlogP 4.8) compared to the parent 3,4-dichloroaniline (logP ~2.69), optimizing membrane permeability and target engagement in cellular assays [3]. These SAR differences mean that generic interchange among isomers risks loss of potency, altered selectivity, and failed experimental reproducibility in applications ranging from enzyme inhibition to targeted protein degradation.

Quantitative Differentiation of 3,4-Dichloro-N-(4-fluorobenzyl)aniline Against Closest Analogs


CYP2E1 Inhibition: The 3,4-Dichloro Substitution Pattern Provides a Measurable Advantage Over Other Dichloroaniline Regioisomers

In a systematic SAR study of 44 halogenated aniline derivatives against recombinant human CYP2E1, 3,4-dichloroaniline exhibited an IC₅₀ of 8.0 μM, outperforming 3,5-dichloroaniline (IC₅₀ = 9.2 μM) and all mono-chlorinated and mono-fluorinated aniline analogs [1]. This class-level inference establishes the 3,4-dichloro substitution pattern as the most potent simple aniline-based CYP2E1 inhibitor in the series, providing a measurable baseline advantage for derivatives bearing this core, including 3,4-dichloro-N-(4-fluorobenzyl)aniline. The target compound's N-(4-fluorobenzyl) modification is expected to further modulate lipophilicity and target engagement, although direct comparative experimental data for the fully elaborated compound are not yet available in the public domain.

CYP2E1 Inhibition Structure-Activity Relationship Halogenated Anilines

Lipophilicity Differentiation: logP Advantage Over the Parent 3,4-Dichloroaniline

The computed XlogP for 3,4-dichloro-N-(4-fluorobenzyl)aniline is 4.8, representing a ~2.1 log unit increase over the parent 3,4-dichloroaniline (logP = 2.69) [1]. This lipophilicity enhancement is primarily driven by the addition of the 4-fluorobenzyl group, which increases the compound's calculated membrane permeability and hydrophobic binding potential. Among the dichloro-N-(fluorobenzyl)aniline regioisomeric series, lipophilicity differences arise from both chlorine substitution pattern and fluorobenzyl position (e.g., 3,4-dichloro-N-(2-fluorobenzyl)aniline versus the 4-fluorobenzyl target), affecting logD, solubility, and protein binding in a target-dependent manner.

Lipophilicity Physicochemical Properties Drug-Likeness

Synthetic Utility as a CETP Inhibitor Intermediate: Documented Use in β-Propiolactam-Based Lead Optimization

3,4-Dichloro-N-(4-fluorobenzyl)aniline is explicitly documented as a key synthetic intermediate in the preparation of novel β-propiolactam derivatives designed as CETP inhibitors [1]. In the reported synthesis, (3,4-dichloro-phenyl)-(4-fluoro-benzylidene)-amine is reduced with sodium tetrahydroborate to yield the target compound, which then serves as a building block for further elaboration into potent CETP inhibitors (optimized lead Q08: IC₅₀ = 490 nM) [1]. This contrasts with other dichloroaniline regioisomers (e.g., 2,4-dichloro or 2,5-dichloro variants) that may not have been validated in identical synthetic sequences for CETP programs, potentially requiring re-optimization of reaction conditions and impacting downstream biological outcomes.

CETP Inhibition Synthetic Intermediate Cardiovascular Drug Discovery

Prioritized Application Scenarios for 3,4-Dichloro-N-(4-fluorobenzyl)aniline Based on Evidence


CYP2E1-Mediated Metabolism and Hepatotoxicity Studies

The 3,4-dichloro substitution pattern is the most potent simple aniline-based inhibitor of human CYP2E1 (IC₅₀ = 8.0 μM, equipotent to the reference inhibitor DDTC), making 3,4-dichloro-N-(4-fluorobenzyl)aniline a suitable scaffold for developing probe molecules to study CYP2E1-dependent drug metabolism, alcohol-induced liver injury, and acetaminophen hepatotoxicity [1]. Researchers should prioritize this compound over 3,5-dichloro or mono-chloro regioisomers to achieve maximal target engagement in cellular and microsomal assays.

CETP Inhibitor Lead Optimization and Cardiovascular Drug Discovery

As a validated synthetic intermediate in the preparation of β-propiolactam-based CETP inhibitors, 3,4-dichloro-N-(4-fluorobenzyl)aniline provides a literature-precedented entry point for SAR campaigns targeting HDL cholesterol elevation and atherosclerosis treatment [1]. Procurement of this specific regioisomer ensures compatibility with established synthetic routes and reduces the burden of reaction condition re-optimization.

Lipophilicity-Driven Design of CNS-Penetrant or Intracellularly Targeted Probes

With a computed XlogP of 4.8—over 100-fold higher than the parent 3,4-dichloroaniline (logP 2.69)—this compound is particularly suited for medicinal chemistry programs requiring enhanced passive membrane permeability, such as CNS-targeted agents or intracellular protein degraders (e.g., PROTACs) [1]. Selection of the non-benzylated parent aniline would significantly compromise membrane partitioning and intracellular target exposure.

Regioisomeric Selectivity Profiling in Halogenated Aniline SAR Libraries

When constructing focused libraries to explore the impact of chlorine substitution pattern and fluorobenzyl position on biological activity, 3,4-dichloro-N-(4-fluorobenzyl)aniline serves as a critical reference compound. Its distinct 3,4-dichloro + para-fluorobenzyl architecture allows systematic comparison with 2,4-, 2,5-, 3,5-, and 2,6-dichloro regioisomers to map halogen bonding preferences and steric effects on target engagement [1].

Quote Request

Request a Quote for 3,4-Dichloro-N-(4-fluorobenzyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.